Palatinose

Übersicht

Beschreibung

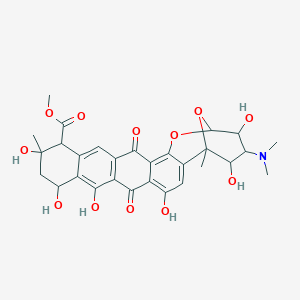

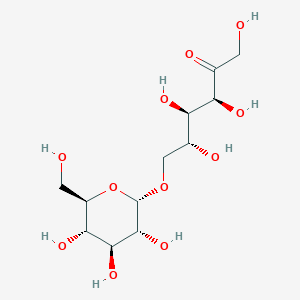

Palatinose (also known as isomaltulose) is a disaccharide sugar that has been gaining attention in recent years due to its potential health benefits. It is a natural sugar found in honey and cane sugar, but it is also available in a synthetic form. This compound is structurally similar to sucrose, but it is metabolized differently in the body. In comparison to other sugars, this compound has a low glycemic index, making it a more suitable alternative for diabetics and those with metabolic syndrome. In addition, this compound has been found to have a number of other health benefits, including improved physical performance, enhanced cognitive function, and improved gut health.

Wissenschaftliche Forschungsanwendungen

Bioreactor Production : Potato tubers have been used as bioreactors for palatinose production. By introducing a chimeric sucrose isomerase gene from Erwinia rhapontici into potato plants, nearly quantitative conversion of sucrose into this compound was achieved. This indicates that transgenic crop plants could be an efficient means for high-level this compound production (Börnke, Hajirezaei, & Sonnewald, 2002).

Industrial Production with Bacterial Cells : The use of free and Ca-alginate immobilized cells of Erwinia sp. for this compound production has been explored. Both free and immobilized cells of Erwinia sp. demonstrated high conversion rates in batch fermentation, indicating their potential for industrial this compound production (Kawaguti & Sato, 2007).

Transgenic Plant Development : High-level production of this compound in transgenic tobacco plants using a sucrose isomerase gene showed that although this compound accumulated significantly, it led to severe phenotypic alterations in the plants. This study suggests that while plants can be efficient bioreactors for this compound production, careful consideration of the expression system is necessary (Börnke et al., 2014).

Health Benefits and Potential Uses : A study on GLP-1 secretion in response to this compound in rats found that this compound may have beneficial effects for treating impaired glucose metabolism due to its ability to enhance portal GLP-1 levels and lower postprandial glycemia compared to sucrose (Hira et al., 2011).

Parenteral Nutrient Potential : this compound's metabolic effects and fate after oral and intravenous administration in dogs suggest its potential as both a sweetener and parenteral nutrient. Its hydrolysis generates both fructose and glucose without causing hypertriglyceridemia, indicating its superiority over fructose alone (Kawai et al., 1986).

Applications in Dentistry : Pilot studies on this compound as a sucrose substitute show that it is slowly fermented in the oral cavity and may have low cariogenicity, making it a potential substitute for sucrose in dental care (Takazoe et al., 1985).

Nutritional Sweetener Applications : A study on the effects of this compound syrup bioconverted from sucrose on hyperglycemia in mice suggests its potential as a healthy sweetener. This compound was found to result in lower lipid levels compared to sucrose, indicating its use as an alternative to sucrose (Lee et al., 2020).

Wirkmechanismus

Target of Action

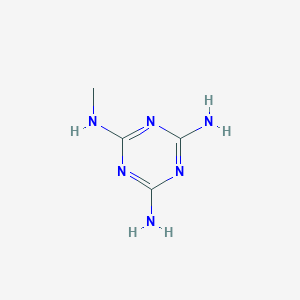

Palatinose, also known as Isomaltulose , is a disaccharide carbohydrate composed of glucose and fructose . It targets the digestive system, specifically the small intestine, where it is enzymatically hydrolyzed into glucose and fructose .

Mode of Action

This compound is unique due to its α-1,6-glycosidic bond, which links the glucose and fructose units . This bond is stronger than the α-1,2-glycosidic bond found in sucrose, making the digestion process for this compound slower . This slow digestion leads to a more gradual rise in blood glucose and insulin levels after ingestion .

Biochemical Pathways

The slow digestion and absorption of this compound result in a more balanced energy supply. It enters the body in a similar way to complex carbohydrates, delivering full carbohydrate energy in a slow and sustained manner . This slow release of glucose in the small intestine leads to a lower effect on blood glucose .

Pharmacokinetics

This compound is completely digested and absorbed in the small intestine . The strong α-1,6-glycosidic bond slows down the digestion process, taking 4 to 5 times longer for the body to break this link for absorption .

Result of Action

The slow and sustained release of energy from this compound leads to improved metabolic health. It results in a lower rise in blood glucose levels and a more stable blood glucose profile . This can lead to improved glucose tolerance and prevention of hepatic steatosis . Furthermore, this compound has been shown to stimulate the release of beneficial gut hormones, including GLP-1 .

Action Environment

This compound is a naturally sourced carbohydrate, derived from beet sugar and also found in honey . It is used as a sugar alternative in various environments, from sports nutrition to everyday food and beverage products . Its physical properties closely resemble those of sucrose, making it easy to use in existing recipes and processes .

Biochemische Analyse

Biochemical Properties

Palatinose plays a significant role in biochemical reactions. It is enzymatically hydrolyzed into glucose and fructose in the small intestine . The rate of hydrolysis is considerably slower than that of sucrose . This slow hydrolysis rate is due to the unique alpha-1,6-glycosidic bond linking glucose and fructose .

Cellular Effects

The slow hydrolysis of this compound has a profound effect on cellular processes. It causes blood glucose and insulin levels to rise more gradually and reach lower maxima than after sucrose administration . This property makes this compound particularly suitable for individuals with diabetes or pre-diabetic dispositions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its metabolic products, glucose and fructose. After absorption, these monosaccharides are metabolized as typical for glucose and fructose .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows stability over time. Studies indicate that it is completely hydrolyzed and absorbed in the small intestine . Any systemic this compound is assumed to be hydrolyzed as well, or excreted in urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses up to 7 g/kg body weight/day in rats did not result in adverse effects . Even in humans, high doses up to 50 g were tolerated without signs of intestinal discomfort .

Metabolic Pathways

This compound is involved in the metabolic pathways of glucose and fructose, as it is hydrolyzed into these two monosaccharides in the small intestine .

Transport and Distribution

After absorption in the small intestine, glucose and fructose are transported and distributed within cells and tissues for metabolism .

Subcellular Localization

The subcellular localization of this compound is related to its metabolic products, glucose and fructose. After hydrolysis, these monosaccharides are distributed within the cell where they undergo typical glucose and fructose metabolism .

Eigenschaften

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)